(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3S2/c1-2-8-22-13-7-6-10(27(20,24)25)9-14(13)26-17(22)21-16(23)15-11(18)4-3-5-12(15)19/h2-7,9H,1,8H2,(H2,20,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTLMRBRYQZQKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with appropriate aldehydes or ketones. The introduction of the allyl group can be accomplished via allylation reactions, while the sulfamoyl group can be introduced through sulfonation reactions. The final step involves the formation of the difluorobenzamide moiety, which can be achieved through amide coupling reactions using difluorobenzoyl chloride and appropriate amines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluorobenzamide moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while nucleophilic substitution of the difluorobenzamide moiety can yield various substituted benzamides.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Sulfonamide derivatives are known for their antimicrobial effects. Preliminary studies suggest that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide may inhibit bacterial growth through mechanisms similar to other sulfonamides, which involve the inhibition of folic acid synthesis in bacteria. This makes it a potential candidate for developing new antibiotics.
Anticancer Potential
Recent investigations have highlighted the compound's potential anticancer properties. Mechanistic studies suggest that it may induce apoptosis in various cancer cell lines. The interaction with specific molecular targets involved in cell cycle regulation and apoptosis pathways is an area of ongoing research.
Case Study:
A study conducted on similar thiazole derivatives showed significant cytotoxicity against human cancer cell lines, indicating that this compound could exhibit comparable effects. Further studies are required to elucidate its specific targets and pathways affected by this compound.
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through various methodologies. Key factors influencing yield and purity include:
- Solvent Choice: Polar aprotic solvents like dimethylformamide enhance solubility.
- Reaction Conditions: Temperature and pH play crucial roles in optimizing the synthesis process.
Future Research Directions
While preliminary findings are promising, further research is essential to fully understand the compound's pharmacological profile. Areas for future investigation include:
- In Vivo Studies: To assess the efficacy and safety profile in animal models.
- Mechanistic Studies: To identify specific molecular targets and pathways.
- Structure-Activity Relationship (SAR) Analysis: To optimize the compound's structure for enhanced biological activity.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial enzymes and disrupt cell wall synthesis, leading to bacterial cell death. In anticancer applications, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Benzothiazole and Thiadiazole Families
Thiadiazole Derivatives ()
Compounds such as N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) and N-[3-(3-Chlorophenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4h) share a benzamide core but differ in heterocyclic substitution (thiadiazole vs. benzothiazole). Key distinctions:
- Synthesis Efficiency : Compound 4g was synthesized in 82% yield, suggesting robust synthetic accessibility compared to benzothiazole derivatives, which may require more complex steps .
- Thermal Stability : 4g exhibits a melting point of 200°C, higher than typical benzothiazoles (e.g., adamantane-containing analogs in ), indicating stronger intermolecular forces in thiadiazoles .
Table 1: Physical Properties of Thiadiazole Derivatives
| Compound | Yield (%) | Melting Point (°C) | IR (C=O stretch, cm⁻¹) |
|---|---|---|---|
| 4g | 82 | 200 | 1690, 1638 |
| 4h | N/A | N/A | N/A |
Benzothiazole Derivatives ()
Patent compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature trifluoromethyl groups instead of sulfamoyl. Key differences:
Functional Group Comparisons
Sulfamoyl vs. Methylsulfonyl Substitutions ()
The PubChem compound (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide replaces sulfamoyl with methylsulfonyl. Notable contrasts:
- Bioactivity : Methylsulfonyl groups are common in anti-inflammatory agents, while sulfamoyl groups are prevalent in enzyme inhibitors (e.g., carbonic anhydrase), hinting at divergent biological targets .
Adamantane-Containing Thiazole Hybrid ()
N-((Z)-4-((3r,5r,7r)-adamantan-1-yl)-3-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)thiazol-2(3H)-ylidene)-2,6-difluorobenzamide shares the 2,6-difluorobenzamide moiety but incorporates an adamantyl group. Key distinctions:
- Enzyme Inhibition: The adamantyl-naphthoquinone hybrid shows potent enzyme inhibition (pKa ~6.5), whereas the sulfamoyl group in the target compound may modulate acidity (pKa ~1-2 for sulfonamides), altering binding kinetics .
- Steric Effects : The bulky adamantane group may hinder target accessibility compared to the compact allyl-sulfamoyl substituent .
Pesticide Analogs ()
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron share the 2,6-difluorobenzamide core but differ in substituents:
- Mode of Action : Diflubenzuron acts as a chitin synthesis inhibitor, while the sulfamoyl group in the target compound may confer distinct pesticidal mechanisms (e.g., sulfonamide-mediated enzyme disruption) .
- Environmental Impact : Chlorophenyl groups in pesticides raise persistence concerns, whereas sulfamoyl derivatives may degrade more readily .
Table 2: Comparative Analysis of Pesticide Derivatives
| Compound | Substituent | Use | Key Property |
|---|---|---|---|
| Diflubenzuron | 4-chlorophenyl | Insecticide | Chitin synthesis inhibition |
| Target Compound | 3-allyl-6-sulfamoyl | N/A | Potential enzyme inhibition |
Biological Activity
(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a benzo[d]thiazole core, an allyl group, and a sulfonamide moiety, which collectively contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 409.43 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H13F2N3O3S2 |
| Molecular Weight | 409.43 g/mol |
| CAS Number | 887202-78-0 |
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that compounds with similar structures may exhibit:
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, likely through inhibition of bacterial folate synthesis.
- Anticancer Properties : Research indicates that related compounds can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.
The exact mechanism for this compound remains to be fully elucidated, but it is hypothesized to involve the modulation of specific signaling pathways or direct interaction with target proteins.
Antimicrobial Effects
Numerous studies have explored the antimicrobial potential of sulfonamide derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibitory effects against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
These results indicate that the compound has the potential to serve as a lead for developing new antimicrobial agents.
Anticancer Activity
Research has highlighted the anticancer properties of similar compounds. For example, studies on related benzo[d]thiazole derivatives have shown:
- Cell Line Studies : In vitro assays demonstrated that these compounds can effectively reduce cell viability in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.4 |
| HeLa | 4.8 |
These findings suggest that this compound may act as a potent anticancer agent through mechanisms such as apoptosis induction.
Case Studies and Research Findings
- In Silico Studies : Computational predictions using tools like PASS (Prediction of Activity Spectra for Substances) have suggested potential activities against a range of diseases, including cancer and bacterial infections.
- Experimental Validation : Laboratory studies confirm that the compound exhibits significant biological activity consistent with predictions made from its chemical structure.
Q & A
Q. What are the optimal synthetic routes for (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,6-difluorobenzamide?
The synthesis typically involves multi-step reactions with intermediates such as thiazole rings and sulfamoyl groups. Key steps include:
- Thiazole ring formation : Cyclization reactions using catalysts like Pd(II) under controlled temperatures (e.g., 100°C in sealed tubes) to ensure regioselectivity .
- Sulfamoylation : Introduction of the sulfamoyl group via chlorosulfonation followed by amination, requiring anhydrous conditions to avoid hydrolysis .
- Z-configuration control : Stereoselective imine formation using chiral auxiliaries or pH-controlled tautomerization .
Critical parameters : Reaction yields (e.g., 27% for analogous compounds ) depend on solvent polarity, temperature, and catalyst loading.
Q. What spectroscopic techniques are recommended for structural characterization?
- 1H/13C NMR : Assign shifts for the allyl group (δ 5.2–5.8 ppm for vinyl protons) and sulfamoyl moiety (δ 3.1–3.3 ppm for NH2) .
- IR spectroscopy : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and benzamide (C=O at ~1680 cm⁻¹) functionalities .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., theoretical 433.9 g/mol for similar compounds ).
Q. How can purity and stability be assessed during synthesis?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor impurities (<2%) .
- TGA/DSC : Evaluate thermal stability (decomposition >200°C for benzothiazole derivatives ).
Advanced Research Questions
Q. How to determine acid dissociation constants (pKa) for this compound?
- Potentiometric titration : Dissolve the compound in a water-DMSO mixture (e.g., 30% DMSO) and titrate with 0.1 M HCl/NaOH. Monitor pH shifts to identify protonation sites (e.g., sulfamoyl NH2, pKa ~8.5–9.2) .
- UV-Vis spectroscopy : Track absorbance changes at λmax (e.g., 280 nm) during titration to correlate protonation states with spectral shifts .
Q. What experimental strategies address discrepancies in enzyme inhibition data between in vitro and in vivo models?
- Metabolic stability assays : Incubate the compound with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways (e.g., sulfamoyl hydrolysis) .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (e.g., <5% binding reduces bioavailability) .
- Structural analogs : Modify the allyl or difluorobenzamide groups to improve membrane permeability (logP >3.0) .
Q. How to design structure-activity relationship (SAR) studies for antitumor activity?
- Core modifications : Replace the benzo[d]thiazole with triazine (IC50 reduction from 12 μM to 2.5 μM in analogs ).
- Substituent effects : Test electron-withdrawing groups (e.g., -CF3) on the benzamide ring to enhance binding to kinase domains .
- In vitro assays : Measure IC50 against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, comparing to reference inhibitors like doxorubicin .
Q. What methodologies resolve contradictions in reaction yields during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
